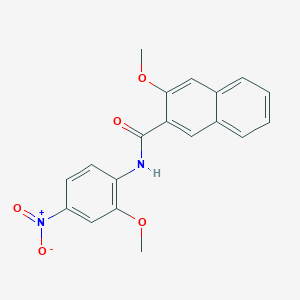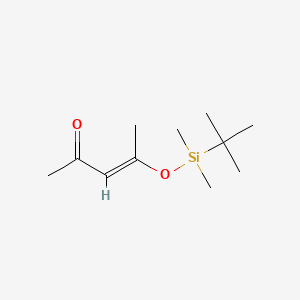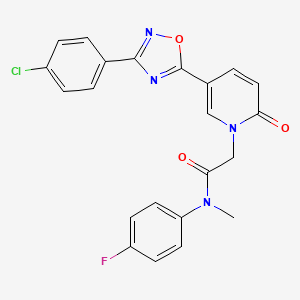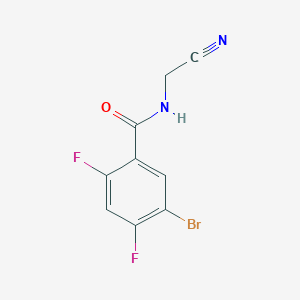
5-Bromo-N-(cyanomethyl)-2,4-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-(cyanomethyl)-2,4-difluorobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a highly complex compound with a unique molecular structure that makes it highly useful in the field of medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 5-Bromo-N-(cyanomethyl)-2,4-difluorobenzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to induce cell death in cancer cells.
Biochemical and Physiological Effects:
5-Bromo-N-(cyanomethyl)-2,4-difluorobenzamide has several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to induce cell death in cancer cells. In addition, it has been shown to have anti-inflammatory properties and has been used in various studies to investigate the mechanisms of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Bromo-N-(cyanomethyl)-2,4-difluorobenzamide in lab experiments is its high specificity for certain enzymes and cellular pathways. This allows researchers to investigate the mechanisms of action of various drugs and compounds in a highly controlled environment. However, one of the main limitations of using 5-Bromo-N-(cyanomethyl)-2,4-difluorobenzamide in lab experiments is its high toxicity. This can make it difficult to work with and can limit its applications in certain experiments.
Orientations Futures
There are several future directions for the use of 5-Bromo-N-(cyanomethyl)-2,4-difluorobenzamide in scientific research. One potential direction is the development of new drugs and compounds that are based on the molecular structure of 5-Bromo-N-(cyanomethyl)-2,4-difluorobenzamide. Another potential direction is the investigation of the mechanisms of action of 5-Bromo-N-(cyanomethyl)-2,4-difluorobenzamide in different cellular pathways and disease models. Finally, there is also potential for the use of 5-Bromo-N-(cyanomethyl)-2,4-difluorobenzamide in the development of new diagnostic tools for cancer and other diseases.
Méthodes De Synthèse
The synthesis of 5-Bromo-N-(cyanomethyl)-2,4-difluorobenzamide is a highly complex process that involves several steps. The first step involves the reaction of 5-bromo-2,4-difluorobenzoyl chloride with sodium cyanomethylide to form 5-bromo-N-(cyanomethyl)-2,4-difluorobenzamide. The reaction takes place in the presence of a solvent such as dichloromethane, and the product is then purified using various techniques such as chromatography to obtain a pure compound.
Applications De Recherche Scientifique
5-Bromo-N-(cyanomethyl)-2,4-difluorobenzamide has several potential applications in the field of scientific research. It has been shown to have anti-cancer properties and has been used in various studies to investigate the mechanisms of cancer cell growth and proliferation. It has also been used in the development of new drugs for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
5-bromo-N-(cyanomethyl)-2,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2N2O/c10-6-3-5(7(11)4-8(6)12)9(15)14-2-1-13/h3-4H,2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHZDQYLBXVHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)F)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-(cyanomethyl)-2,4-difluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

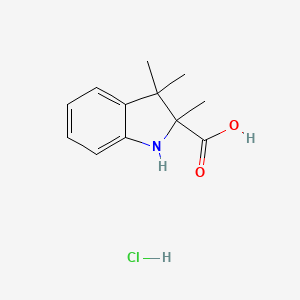
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2646537.png)
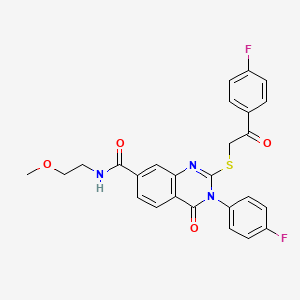
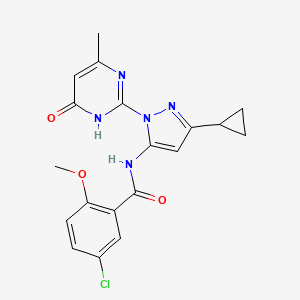
![3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2646541.png)
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2646542.png)
![(1R,5S)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2646544.png)

